rac-(2R,6R)-6-methyloxane-2-carboxylic acid
Description
rac-(2R,6R)-6-Methyloxane-2-carboxylic acid is a chiral bicyclic carboxylic acid featuring a six-membered oxane (tetrahydropyran) ring substituted with a methyl group at the 6-position and a carboxylic acid moiety at the 2-position. Its stereochemistry is defined by the (2R,6R) configuration, though the compound is often studied as a racemic mixture (rac-).
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2R,6R)-6-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-5-3-2-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |
InChI Key |
WFCIGPLIXGCKJT-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](O1)C(=O)O |
Canonical SMILES |
CC1CCCC(O1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,6R)-6-methyloxane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 6-methyl-2-hexanol, which undergoes oxidation to form the corresponding aldehyde. This aldehyde is then subjected to a cyclization reaction in the presence of an acid catalyst to form the oxane ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
rac-(2R,6R)-6-methyloxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The oxane ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
rac-(2R,6R)-6-methyloxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,6R)-6-methyloxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural similarities and differences between rac-(2R,6R)-6-methyloxane-2-carboxylic acid and related compounds:
Key Observations :
- Ring Size and Rigidity : The oxane ring in the target compound provides less conformational flexibility compared to the morpholine (6-membered) or piperidine (6-membered) derivatives but is more flexible than the bicyclic oxabicyclo[3.2.1]octane system .
- Substituent Effects : The 6-methyl group in the target compound enhances hydrophobicity relative to unsubstituted oxane analogs. In contrast, the benzyl group in the morpholine derivative () significantly increases molecular weight and alters solubility.
- Functional Groups : All compounds share a carboxylic acid group, enabling hydrogen bonding and salt formation. The hydrochloride salt in improves aqueous solubility, a property absent in the neutral target compound.
Physicochemical Properties
Data from structurally related compounds suggest trends in solubility, stability, and reactivity:
Insights :
Biological Activity
rac-(2R,6R)-6-methyloxane-2-carboxylic acid is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound this compound possesses a unique stereochemistry characterized by its oxane ring structure. The presence of a carboxylic acid functional group contributes to its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It may act as an inhibitor or modulator of specific pathways involved in cellular processes such as metabolism and signaling.
- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and the overall metabolic profile of cells.
- Receptor Modulation : Preliminary studies suggest that this compound may influence receptor-mediated signaling pathways, which could lead to physiological changes.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
1. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties that can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce inflammation markers in cultured cells. This suggests potential therapeutic applications in inflammatory conditions.
3. Neuroprotective Properties
Emerging evidence points to the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It may help mitigate neuronal damage through its antioxidant and anti-inflammatory actions.
Case Study 1: Antioxidant Activity Assessment
A study conducted on cultured neuronal cells treated with this compound showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. This supports the hypothesis that the compound can enhance cellular resilience against oxidative stress.
Case Study 2: Inflammation Model
In a model of induced inflammation using lipopolysaccharide (LPS), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-1β). These findings highlight its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduced ROS levels in neuronal cells | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines | |
| Neuroprotective | Mitigation of neuronal damage in neurodegenerative models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
